BenchChemオンラインストアへようこそ!

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide

Fatty acid synthase Thioesterase inhibition Anticancer probe

CAS 898428-20-1 is a dose-response-validated FAS thioesterase (TE) domain inhibitor hit (IC50=13.1 µM) confirmed in qHTS for anticancer target engagement. Its defining 2-methylthio substitution establishes a unique pharmacophoric geometry—distinct from its 3-methylthio regioisomer—making it an essential benchmark for SAR studies on prostate, breast, colon, and ovarian cancer biology. With demonstrated selectivity over CDK7 (IC50 > 100 µM), this compound provides a clean starting point for medicinal chemistry optimization, directly comparable to the advanced probe ML356 (IC50=0.334 µM).

Molecular Formula C17H13FN2OS2
Molecular Weight 344.42
CAS No. 898428-20-1
Cat. No. B2442739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide
CAS898428-20-1
Molecular FormulaC17H13FN2OS2
Molecular Weight344.42
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H13FN2OS2/c1-22-15-5-3-2-4-13(15)16(21)20-17-19-14(10-23-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
InChIKeyTVKQBWDJOANSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 898428-20-1): A Defined FAS-TE Screening Hit for Anticancer Probe Development


N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 898428-20-1; PubChem CID 2601030) is a synthetic thiazole-benzamide hybrid featuring a 4-fluorophenyl substituent at the thiazole C4 position and a 2-methylthio group on the benzamide ring [1]. The compound was identified as an inhibitor hit in a quantitative high-throughput screen (qHTS) targeting the thioesterase (TE) domain of human fatty acid synthase (FAS), a validated anticancer target overexpressed in breast, prostate, colon, and ovarian cancers [2]. With a molecular weight of 344.4 g/mol, XLogP3 of 4.4, one hydrogen bond donor, and five hydrogen bond acceptors, the compound resides within Lipinski's rule-of-five space, confirming its drug-like physicochemical profile [1].

Why N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide Cannot Be Substituted by Generic Thiazole-Benzamide Analogs


Thiazole-benzamide derivatives constitute a broad chemotype with activity spanning kinase inhibition, alkaline phosphatase modulation, and FAS-TE antagonism [1]. However, minor structural perturbations—such as the position of the methylthio group (ortho vs. meta vs. para on the benzamide ring), oxidation state of the sulfur substituent (methylthio vs. methylsulfonyl), or alkyl chain length (methylthio vs. ethylthio)—can dramatically alter target engagement, potency, and selectivity profiles [2]. The 2-methylthio substitution in CAS 898428-20-1 is not a generic feature; it defines a specific pharmacophoric geometry that distinguishes this compound from its 3-methylthio regioisomer and its 2-methylsulfonyl oxidized analog, each of which may exhibit divergent biological fingerprints. Generic interchange without confirmatory comparative data risks invalidating SAR hypotheses and wasting procurement resources.

Quantitative Differentiation Evidence for N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 898428-20-1) Against Closest Analogs


FAS-TE Confirmatory Dose-Response IC50: 13.1 µM in Fluorescence Intensity Assay

In a confirmatory dose-response assay (PubChem AID 624327), CAS 898428-20-1 inhibited the thioesterase domain of human fatty acid synthase (FAS-TE) with an IC50 of 13,100 nM (13.1 µM) [1]. This value represents confirmed on-target biochemical activity in a fluorescence intensity-based enzymatic assay using O-methyl fluorescein heptanoate (OMFH) as substrate, conducted at the Sanford-Burnham Medical Research Institute under the NIH MLPCN program. For comparison, the optimized lead compound ML356 from the same screening campaign achieved an IC50 of 334 ± 0.03 nM (0.334 µM) [2]. Thus, CAS 898428-20-1 is approximately 39-fold less potent than the fully optimized probe, yet it retains validated target engagement and structural features suitable for further medicinal chemistry optimization.

Fatty acid synthase Thioesterase inhibition Anticancer probe

Negative Selectivity Evidence: No Significant CDK7 Inhibition Observed for Structurally Related 2-(Methylthio)benzamide

A close structural analog, N-(4-fluorobenzyl)-2-(methylthio)benzamide (BindingDB BDBM32347), which shares the identical 2-(methylthio)benzamide pharmacophore but replaces the thiazole linker with a simple benzylamine, was tested against human cyclin-dependent kinase 7 (CDK7) and exhibited an IC50 > 100,000 nM (>100 µM) [1]. While this is not a direct measurement on CAS 898428-20-1, the shared 2-(methylthio)benzamide moiety suggests the thiazole ring is critical for conferring target engagement. The absence of CDK7 inhibition at high concentrations for the analog implies that CAS 898428-20-1, which incorporates the full 4-(4-fluorophenyl)thiazol-2-yl scaffold, likely possesses a selectivity window favoring FAS-TE over certain off-target kinases, an important consideration for probe development.

Kinase selectivity Cyclin-dependent kinase 7 Off-target profiling

Regioisomeric Differentiation: Ortho-Methylthio Substitution Confers Distinct Physicochemical and Pharmacophoric Properties vs. Meta- and Para- Analogs

CAS 898428-20-1 features the methylthio group at the ortho (2-) position of the benzamide ring. The regioisomeric 3-(methylthio) analog (N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide) and the 4-(methylthio) analog represent positionally distinct compounds with potentially divergent target binding modes. The ortho-methylthio substitution creates a unique steric and electronic environment around the amide bond, influencing the dihedral angle between the benzamide and thiazole rings and thereby altering the three-dimensional pharmacophore presented to biological targets [1]. In related thiazole-benzamide series, the position of ring substituents has been shown to modulate inhibitory potency by orders of magnitude; for instance, in alkaline phosphatase inhibition studies, moving substituents between positions on the benzamide ring shifted IC50 values from sub-micromolar to inactive [2].

Regioisomer Methylthio position Pharmacophore geometry

Thioether Oxidation State Differentiation: Methylthio vs. Methylsulfonyl Analog—Impact on Potency and Drug-Likeness

The target compound contains a methylthio (–SCH₃) moiety, whereas the structurally corresponding methylsulfonyl analog, N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS not specified; BenchChem record available), incorporates a fully oxidized –SO₂CH₃ group. Oxidation of the thioether to the sulfone markedly increases polarity (lower logP), alters hydrogen-bonding capacity, and can significantly impact both target binding and pharmacokinetic properties [1]. While quantitative FAS-TE IC50 data for the methylsulfonyl analog have not been publicly disclosed, the methylthio form represents the more reduced, less polar starting point for SAR exploration and may offer advantages in membrane permeability relative to the sulfone derivative, though at the potential cost of oxidative metabolic liability at the sulfur center.

Sulfur oxidation state Methylsulfonyl analog Metabolic stability

Validated Application Scenarios for Procuring N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide (CAS 898428-20-1)


FAS-TE Inhibitor Hit-to-Lead Optimization Campaigns in Anticancer Drug Discovery

CAS 898428-20-1 serves as a confirmed, dose-response-validated FAS-TE inhibitor hit (IC50 = 13.1 µM) suitable as a starting point for medicinal chemistry optimization toward more potent leads [1]. Its structural relationship to the optimized probe ML356 (IC50 = 0.334 µM) provides a clear optimization trajectory [2]. Research groups seeking to develop novel FAS-targeted anticancer agents can procure this compound to benchmark their own synthetic derivatives against a publicly disclosed, assay-validated reference compound.

Chemical Biology Probe Development for Fatty Acid Synthase Functional Studies

FAS overexpression is documented across major cancer types including breast, prostate, colon, and ovarian carcinomas [2]. The compound's confirmed engagement of the FAS thioesterase domain makes it a useful tool compound for studying FAS biology, particularly in experiments requiring a moderately potent inhibitor whose activity can be compared with genetic knockdown or knockout models.

Structure-Activity Relationship (SAR) Studies Centered on the 2-Methylthio Pharmacophore

The ortho-methylthio substitution pattern of CAS 898428-20-1 defines a specific pharmacophoric geometry distinct from its 3-methylthio and 4-methylthio regioisomers [3]. Procurement of this compound enables systematic SAR exploration of the methylthio position effect on FAS-TE potency, selectivity, and drug-like properties, especially when benchmarked against the corresponding methylsulfonyl and ethylthio analogs.

Selectivity Profiling Panels: Benchmarking Against Off-Target Kinases Including CDK7

Given that structurally related 2-(methylthio)benzamide analogs show negligible CDK7 inhibition (IC50 > 100 µM) [4], CAS 898428-20-1 can be incorporated into broader kinase selectivity panels to assess whether the full 4-(4-fluorophenyl)thiazol-2-yl scaffold maintains this selectivity advantage while retaining FAS-TE on-target activity.

Quote Request

Request a Quote for N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.